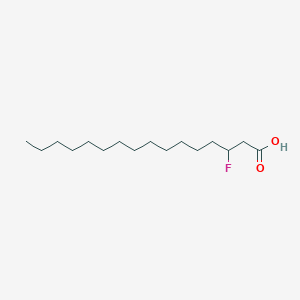

3-Fluorohexadecanoic acid

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

137676-79-0 |

|---|---|

Molecular Formula |

C16H31FO2 |

Molecular Weight |

274.41 g/mol |

IUPAC Name |

3-fluorohexadecanoic acid |

InChI |

InChI=1S/C16H31FO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15(17)14-16(18)19/h15H,2-14H2,1H3,(H,18,19) |

InChI Key |

ZSFJKWAIECBKEH-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCC(CC(=O)O)F |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 3 Fluorohexadecanoic Acid and Its Fluorinated Analogues

Strategies for Carbon-Fluorine Bond Formation at Specific Aliphatic Positions

The precise installation of a fluorine atom at a specific position within a long aliphatic chain like that of hexadecanoic acid presents a significant synthetic challenge. Several key strategies have been developed to achieve this, primarily revolving around nucleophilic and electrophilic fluorination reactions, as well as halofluorination approaches.

Nucleophilic Fluoride (B91410) Displacement Reactions

Nucleophilic fluorination is a cornerstone of organofluorine chemistry, involving the displacement of a suitable leaving group by a fluoride ion. acs.org For the synthesis of fluorinated fatty acids, this typically involves the reaction of a precursor bearing a good leaving group, such as a tosylate or bromide, with a fluoride source. researchgate.net

Key aspects of this methodology include:

Leaving Groups: The choice of leaving group is critical for the efficiency of the nucleophilic substitution. Tosylates and bromides have been shown to be among the most reactive leaving groups for the introduction of fluorine into fatty acids. researchgate.net Other leaving groups like chlorides, iodides, and mesylates have also been investigated. researchgate.net

Fluoride Source: Anhydrous fluoride sources are essential to ensure the nucleophilicity of the fluoride ion, which can be heavily solvated and rendered unreactive in the presence of water. acs.org Common sources include potassium fluoride (KF) complexed with a phase-transfer catalyst like Kryptofix 2.2.2 or tetraalkylammonium salts such as tetrabutylammonium (B224687) fluoride (TBAF). acs.orgrsc.org

Solvents: Dipolar aprotic solvents like acetonitrile, dimethylformamide (DMF), and dimethyl sulfoxide (B87167) (DMSO) are preferred for these reactions as they effectively solvate the cation of the fluoride salt while leaving the fluoride anion relatively free and nucleophilic. acs.org

A general representation of this reaction for preparing a terminally fluorinated hexadecanoic acid ester is shown below:

The subsequent hydrolysis of the ester group yields the desired fluorinated fatty acid. nih.gov

Electrophilic Fluorination Techniques

Electrophilic fluorination offers a complementary approach to nucleophilic methods, particularly for the synthesis of α-fluoro carbonyl compounds. numberanalytics.comalfa-chemistry.com This strategy involves the use of a reagent that delivers an electrophilic fluorine atom ("F+"). alfa-chemistry.com

Commonly used electrophilic fluorinating agents include:

N-Fluorosulfonimides: Reagents like N-fluorobenzenesulfonimide (NFSI) are stable, safe, and effective for the fluorination of a wide range of substrates, including enolates of carboxylic acids. alfa-chemistry.comjuniperpublishers.com

N-Fluoropyridinium Salts: These reagents offer tunable reactivity based on the substituents on the pyridine (B92270) ring. juniperpublishers.com

Selectfluor® (F-TEDA-BF4): This is a powerful and widely used electrophilic fluorinating agent known for its stability and efficiency. alfa-chemistry.com

The synthesis of α-fluoro fatty acids can be achieved by generating the enolate of the corresponding fatty acid ester, followed by quenching with an electrophilic fluorinating reagent. mdpi.com

Halofluorination Approaches

Halofluorination involves the addition of a halogen and a fluorine atom across a double bond. This method is particularly useful for introducing fluorine at a specific position in an unsaturated fatty acid precursor. The reaction typically proceeds with Markovnikov regioselectivity, where the fluorine atom adds to the more substituted carbon of the double bond. researchgate.net

A common reagent system for halofluorination is a combination of a halogen source, such as a trihaloisocyanuric acid, and a fluoride source like hydrogen fluoride-pyridine complex (Olah's reagent). researchgate.net For instance, the bromofluorination of an alkene with tribromoisocyanuric acid and Olah's reagent leads to the formation of a vicinal bromofluoroalkane. researchgate.net This can be a key step in a multi-step synthesis of a specifically positioned fluoro-fatty acid.

Regioselective and Stereoselective Synthesis of Fluorohexadecanoic Acid Isomers

The biological activity of fluorinated fatty acids can be highly dependent on the position and stereochemistry of the fluorine atom. Therefore, the development of synthetic methods that allow for precise control over both regioselectivity and stereoselectivity is of paramount importance.

Stereoselective synthesis of fluorinated compounds often relies on the use of chiral auxiliaries or catalysts. For example, the asymmetric aldol (B89426) reaction of a fluorinated aldehyde with an enantiopure iminoglycinate has been employed in the synthesis of (2S,3S)-4-fluorosphingosine, a fluorinated analogue of a natural product. beilstein-journals.org This approach allows for the controlled formation of specific stereoisomers.

Wittig-type reactions have also been utilized for the stereoselective synthesis of fluorinated unsaturated fatty acids, enabling the formation of specific Z or E isomers. researchgate.net

Radiosynthesis Techniques for Isotopic Labeling (e.g., Fluorine-18)

The short-lived positron-emitting isotope fluorine-18 (B77423) (¹⁸F, t½ ≈ 110 min) is a crucial radionuclide for positron emission tomography (PET) imaging. The synthesis of ¹⁸F-labeled fatty acids, including analogues of 3-fluorohexadecanoic acid, allows for the in vivo study of fatty acid metabolism.

Nucleophilic Fluorine-18 Exchange Reactions

The most common method for introducing ¹⁸F into organic molecules is through nucleophilic substitution. acs.org This involves reacting a precursor molecule containing a good leaving group with cyclotron-produced [¹⁸F]fluoride. nih.gov

The general procedure for the radiosynthesis of an [¹⁸F]fluorinated fatty acid involves:

Production of [¹⁸F]Fluoride: [¹⁸F]Fluoride is typically produced via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. researchgate.net

Activation of [¹⁸F]Fluoride: The aqueous [¹⁸F]fluoride is made reactive for nucleophilic substitution by removing water and using a phase-transfer catalyst, such as Kryptofix 2.2.2 in the presence of a potassium salt, or a tetralkylammonium salt. acs.orgresearchgate.net

Radiolabeling Reaction: The activated [¹⁸F]fluoride is reacted with a precursor molecule, often an ester of a long-chain fatty acid with a leaving group (e.g., tosylate or bromide) at the desired position. nih.govnih.gov Microwave-assisted heating has been shown to significantly enhance the efficiency and speed of this reaction. nih.govnih.gov

Purification and Hydrolysis: The resulting [¹⁸F]fluoro ester is purified, typically by high-performance liquid chromatography (HPLC), and then hydrolyzed (e.g., using a base like potassium hydroxide) to yield the final [¹⁸F]fluorinated fatty acid. nih.govsnmjournals.org

| Precursor | Leaving Group | Reaction Conditions | Radiochemical Yield (Decay Corrected) | Reference |

| Methyl 16-bromohexadecanoate | Bromide | K¹⁸F/Kryptofix, Acetonitrile, 120°C | 30-40% | snmjournals.org |

| Methyl 17-bromo-3-methylheptadecanoate | Bromide | ¹⁸F⁻ | 36-58% | researchgate.net |

| Methyl ester of terminal bromo-palmitate | Bromide | Microwave heating | 49.0 ± 4.5% | nih.gov |

| Methyl ester of terminal iodo-palmitate | Iodide | Microwave heating | - | nih.gov |

| Tosylate precursors for various FTO analogs | Tosylate | [¹⁸F]TBAF/TBAHCO₃ | - | nih.gov |

Adaptations for Short-Lived Radionuclide Incorporation

The synthesis of fluorinated fatty acids can be specifically adapted for the incorporation of short-lived positron-emitting radionuclides, such as Fluorine-18 (¹⁸F). nih.gov This is crucial for the development of tracers for Positron Emission Tomography (PET), an in vivo imaging technique used to study metabolic processes. acs.org The short half-life of ¹⁸F, approximately 110 minutes, necessitates a synthetic strategy where the radionuclide is introduced as late as possible in the reaction sequence to maximize the radiochemical yield before the isotope decays significantly. nih.gov

A common strategy involves introducing the ¹⁸F isotope in the penultimate step of the synthesis. nih.gov For instance, in the synthesis of certain trifluorohexadecanoic acids, a precursor molecule is prepared with a suitable leaving group, such as a trifluoromethanesulfonate (B1224126) (triflate). The ¹⁸F is then introduced as a fluoride ion (¹⁸F⁻), which displaces the triflate group via a nucleophilic substitution reaction. nih.gov This late-stage fluorination is advantageous for radiolabeling fatty acids intended for metabolic studies. nih.govresearchgate.net

Research has demonstrated the viability of this approach for producing ¹⁸F-labeled trifluorohexadecanoic acids. nih.gov The process, including synthesis and purification, can be completed within approximately 90 minutes, which is well within the practical timeframe dictated by the half-life of ¹⁸F. nih.gov

| Parameter | Finding | Source |

| Radionuclide | Fluorine-18 (¹⁸F) | nih.gov |

| Half-life | 110 minutes | nih.gov |

| Incorporation Step | Penultimate step via nucleophilic substitution | nih.gov |

| Leaving Group | Trifluoromethanesulfonate | nih.gov |

| Synthesis & Purification Time | ~90 minutes | nih.gov |

| Radiochemical Yield (decay corrected) | 3-34% | nih.gov |

This methodology allows for the efficient production of radiolabeled fatty acid analogues for PET imaging, enabling non-invasive assessment of processes like myocardial fatty acid metabolism. nih.govplos.org

Convergent Synthetic Approaches Utilizing Dithiane Systems

In a versatile method for preparing trifluorohexadecanoic acids, a convergent approach was employed using dithiane-derived fragments. nih.gov The core of the strategy involves the alkylation of a 2-lithio-1,3-dithiane with a bromo-functionalized ester. nih.gov This key coupling step unites two major fragments of the final fatty acid chain.

The specific steps of this convergent synthesis are as follows:

Fragment A Preparation : A 2-lithio-1,3-dithiane is generated from an appropriate starting aldehyde.

Fragment B Preparation : An ester of a bromo-carboxylic acid is prepared separately.

Convergent Coupling : The lithiated dithiane (Fragment A) is reacted with the bromo-ester (Fragment B) to form the carbon skeleton of the target fatty acid.

Further Modification : The coupled product undergoes a series of reactions, including hydroboration-oxidation and alcohol protection, followed by the conversion of the 1,3-dithiane (B146892) group into a gem-difluoro unit through halofluorination. nih.gov A third fluorine atom can be introduced in a subsequent step. nih.gov

This synthetic design is highly adaptable. By varying the starting aldehyde and the bromo-ester, different fluorinated fatty acid analogues can be synthesized. For example, the synthesis of 6,6,16-trifluorohexadecanoic acid and 7,7,16-trifluorohexadecanoic acid has been achieved using this methodology. nih.gov

| Fragment A (Dithiane Precursor) | Fragment B (Bromo-Ester) | Coupled Product Class | Source |

| 10-Undecenal | OBO ester of 5-bromopentanoic acid | Precursor to 6,6,16-Trifluorohexadecanoic acid | nih.gov |

| 9-Decenal | OBO ester of 6-bromohexanoic acid | Precursor to 7,7,16-Trifluorohexadecanoic acid | nih.gov |

This dithiane-based convergent strategy provides a flexible and effective pathway for the synthesis of complex, specifically fluorinated fatty acids for various research applications. nih.govuwindsor.ca

Metabolic Pathway Perturbations and Biochemical Fate of 3 Fluorohexadecanoic Acid

Impact on Fatty Acid Beta-Oxidation Pathways

Beta-oxidation is the primary catabolic process by which fatty acids are broken down to produce energy. aocs.orgnih.gov This cyclical pathway occurs within the mitochondria and systematically shortens the fatty acyl-CoA molecule by two carbons in each cycle, producing acetyl-CoA, NADH, and FADH2. aocs.orgsnmjournals.orgnih.gov The presence of a fluorine atom at the C-3 position, however, acts as a significant roadblock to this process.

The initial and committing step of each beta-oxidation cycle is the dehydrogenation of the fatty acyl-CoA by an acyl-CoA dehydrogenase (ACAD) enzyme. wikipedia.orgd-nb.info This reaction creates a trans-double bond between the α-carbon (C-2) and the β-carbon (C-3). wikipedia.org The mechanism involves the removal of a proton from the α-carbon and a hydride ion from the β-carbon.

In 3-fluorohexadecanoic acid, the highly electronegative fluorine atom at the β-position exerts a powerful electron-withdrawing effect. This effect significantly strengthens the C-H bond at the β-position, making the abstraction of a hydride ion by the FAD cofactor of the acyl-CoA dehydrogenase enzyme energetically unfavorable. This inhibition of the first enzymatic step effectively blocks the fatty acid from entering the beta-oxidation spiral. Modifications at the beta-position of fatty acids are a known strategy for inhibiting beta-oxidation. snmjournals.org

The use of fluorine to block metabolism is a common strategy in medicinal chemistry. enamine.netenamine.net The introduction of a gem-difluoromethylene group (CF2), in which two fluorine atoms are attached to the same carbon, is particularly effective at enhancing metabolic stability. enamine.netenamine.netnih.gov The stability of the carbon-fluorine bond is very high, and the presence of two such bonds on a single carbon creates a robust metabolic block. nih.govbeilstein-journals.org This CF2 group can serve as a non-hydrolyzable and non-oxidizable isostere for a methylene (B1212753) group, ketone, or ether linkage, thereby preventing metabolic degradation at that site. enamine.netenamine.net While this compound is mono-fluorinated, the principle of using fluorine's unique properties to increase metabolic stability is the same. Studies on fatty acids containing gem-difluoro units have shown that this modification can effectively block the beta-oxidation pathway. nih.gov

Acyl-CoA dehydrogenases (ACADs) are a family of flavoproteins that catalyze the α,β-dehydrogenation of acyl-CoA thioesters. d-nb.info There are different ACADs with specificities for short-, medium-, long-, and very-long-chain fatty acids. wikipedia.orguniprot.orguniprot.org Hexadecanoyl-CoA (the activated form of hexadecanoic acid) is a substrate for long-chain acyl-CoA dehydrogenase (LCAD). uniprot.org

The catalytic mechanism of ACADs requires the abstraction of a proton from the α-carbon and a hydride from the β-carbon. d-nb.info The presence of a fluorine atom on the β-carbon of 3-fluorohexadecanoyl-CoA directly inhibits this process. The strong inductive effect of fluorine makes the β-carbon electron-deficient, which destabilizes the transition state required for hydride transfer to the FAD cofactor. Consequently, 3-fluorohexadecanoyl-CoA acts as a potent inhibitor of acyl-CoA dehydrogenase, halting the beta-oxidation process at its first step.

| Enzyme | Normal Function in Beta-Oxidation | Effect of 3-Fluoro Substitution |

| Acyl-CoA Dehydrogenase | Catalyzes the formation of a trans-double bond between C-2 and C-3. wikipedia.org | Inhibited. The electronegative fluorine at C-3 prevents the necessary hydride abstraction, blocking the reaction. |

| Enoyl-CoA Hydratase | Hydrates the double bond to form a hydroxyl group at C-3. aocs.org | Not reached. The substrate for this enzyme is not formed due to the prior blockage. |

| 3-Hydroxyacyl-CoA Dehydrogenase | Oxidizes the hydroxyl group at C-3 to a keto group. aocs.org | Not reached. The substrate for this enzyme is not formed. |

| β-Ketoacyl-CoA Thiolase | Cleaves the molecule to release acetyl-CoA and a shortened acyl-CoA. frontiersin.org | Not reached. The substrate for this enzyme is not formed. |

Products and Intermediates of Fluorohexadecanoic Acid Metabolism

While the fluorine at the C-3 position effectively blocks beta-oxidation of this compound itself, the metabolism of other fluorinated fatty acid isomers, particularly those with an even number of carbons and a terminal fluorine atom (ω-fluoro fatty acids), proceeds via beta-oxidation. nih.govfluorideresearch.org This process yields highly toxic metabolites that interfere with core cellular energetics. The metabolism of 16-fluorohexadecanoic acid serves as a key example.

For an even-numbered fatty acid like 16-fluorohexadecanoic acid, beta-oxidation proceeds normally, cleaving two-carbon units from the chain until the final cycle. The end product of this metabolic sequence is fluoroacetyl-CoA. nih.gov This molecule is then converted to fluoroacetate (B1212596).

Fluoroacetate is exceptionally toxic because it mimics acetate (B1210297) and is processed by cellular enzymes in a phenomenon known as "lethal synthesis". nih.govresearchgate.net Fluoroacetate is converted to fluoroacetyl-CoA, which then condenses with oxaloacetate, catalyzed by citrate (B86180) synthase, to form fluorocitrate. fluorideresearch.org Fluorocitrate is a potent and specific inhibitor of aconitase, a key enzyme in the tricarboxylic acid (TCA) cycle. nih.govroyalsocietypublishing.orgwiley.com The inhibition of aconitase halts the TCA cycle, leading to a buildup of citrate and a severe deficit in cellular energy production (ATP). researchgate.netnih.gov

Fluoroacetyl-Coenzyme A (Fluoroacetyl-CoA) is the direct product of the final beta-oxidation cycle of even-numbered ω-fluorinated fatty acids. nih.govfluorideresearch.org It serves as the crucial intermediate that links fatty acid metabolism to the TCA cycle. In the process of lethal synthesis, it is fluoroacetyl-CoA, not fluoroacetate itself, that is the substrate for citrate synthase. fluorideresearch.org The condensation of fluoroacetyl-CoA with oxaloacetate produces fluorocitrate, the ultimate toxic metabolite that inhibits aconitase. fluorideresearch.orgnih.gov

| Compound | Role in Metabolism of ω-Fluoro Fatty Acids |

| 16-Fluorohexadecanoic acid | A substrate for beta-oxidation that is metabolized down to a two-carbon fluorinated unit. nih.gov |

| Fluoroacetyl-CoA | The product of the final beta-oxidation cycle; acts as the substrate for citrate synthase. fluorideresearch.org |

| Fluoroacetate | A highly toxic metabolite formed from fluoroacetyl-CoA. nih.govresearchgate.net |

| Fluorocitrate | The product of the reaction between fluoroacetyl-CoA and oxaloacetate; a potent inhibitor of the enzyme aconitase. royalsocietypublishing.orgwiley.com |

Formation of Fluorocitrate and Aconitase Inhibition

The metabolic processing of this compound is intrinsically linked to the catabolic pathway of fatty acids, known as β-oxidation. wikipedia.org In this process, fatty acids are broken down in the mitochondria to produce acetyl-CoA. wikipedia.orgturkupetcentre.net However, the presence of a fluorine atom at the β-position (carbon 3) fundamentally alters this process.

Unlike ω-fluorinated fatty acids that are degraded via β-oxidation to produce fluoroacetyl-CoA, fatty acids with substitutions at the β-position, such as this compound, can act as inhibitors of the β-oxidation pathway itself. snmjournals.orgsnmjournals.org For instance, studies on similar compounds, such as 3-oxa fatty acids, have shown that they can inhibit mitochondrial β-oxidation by over 97%, likely through the accumulation of metabolites that block enzymes within the pathway. snmjournals.org The introduction of a methyl group at the β-position has also been shown to block β-oxidation, causing the tracer molecule to be trapped. snmjournals.org

Should β-oxidation of this compound proceed, it would theoretically yield fluoroacetyl-CoA. This molecule is structurally similar to acetyl-CoA and can enter the Krebs cycle (citric acid cycle). rsc.orgfluorideresearch.org Within the cycle, the enzyme citrate synthase would condense fluoroacetyl-CoA with oxaloacetate to form (2R,3R)-fluorocitrate. rsc.orgnih.govacs.org This transformation is often termed "lethal synthesis" because the product, fluorocitrate, is a potent toxin, whereas the initial fluoroacetate (or its precursor fatty acid) is not directly toxic to the enzymatic machinery. rsc.org

(2R,3R)-fluorocitrate then acts as a powerful inhibitor of aconitase, a crucial enzyme in the Krebs cycle that catalyzes the conversion of citrate to isocitrate. rsc.orgfluorideresearch.org The inhibition of aconitase leads to a blockage in the Krebs cycle, causing a significant accumulation of citrate in tissues and disrupting cellular energy production. rsc.org More recent findings suggest that fluorocitrate also binds tightly to citrate transporters, which impedes the movement of citrate into and out of the mitochondria, further exacerbating the disruption of cellular metabolism. rsc.org

Examination of the "Odd-Even Rule" in Fluorinated Fatty Acid Metabolism

The "odd-even rule" is a toxicological principle that classically applies to terminally fluorinated (ω-fluorinated) fatty acids. This rule dictates that ω-fluorinated fatty acids with an even number of carbon atoms are significantly more toxic than those with an odd number of carbon atoms. nih.gov

The biochemical basis for this rule lies in the products of β-oxidation.

Even-chain ω-fluorinated fatty acids , such as 16-fluorohexadecanoic acid, are metabolized through successive rounds of β-oxidation, ultimately yielding the highly toxic [18F]fluoroacetic acid (as fluoroacetyl-CoA). nih.gov Fluoroacetic acid then enters the Krebs cycle and leads to the lethal synthesis of fluorocitrate. nih.gov

Odd-chain ω-fluorinated fatty acids , such as 17-fluoroheptadecanoic acid, are degraded to the less toxic β-[18F]fluoropropionic acid. nih.gov This compound is not a substrate for the lethal synthesis pathway and is more readily defluorinated, releasing free fluoride (B91410) ions. nih.gov

This difference in metabolic end-products explains the observed variance in toxicity and metabolic fate, as summarized in the table below based on studies with radiolabeled compounds. nih.gov

| Fatty Acid Type | Example Compound | Final β-Oxidation Product | Metabolic Fate | Toxicity Profile |

|---|---|---|---|---|

| Even-Chain ω-Fluorinated | 16-Fluorohexadecanoic Acid | Fluoroacetic Acid | Enters Krebs cycle, forms fluorocitrate, minimal defluorination. nih.gov | High |

| Odd-Chain ω-Fluorinated | 17-Fluoroheptadecanoic Acid | β-Fluoropropionic Acid | Undergoes significant defluorination, releasing free fluoride. nih.gov | Lower |

For this compound, the fluorine atom is not in the terminal (ω) position. Instead, it is at the β-position. This placement means the "odd-even rule" does not apply in the traditional sense. The presence of fluorine at carbon-3 is expected to directly interfere with and inhibit the β-oxidation spiral itself, a different mechanism than the lethal synthesis initiated by ω-fluorinated even-chain acids. snmjournals.orgsnmjournals.org

Investigating Defluorination Processes and Fluoride Release

Defluorination is the process of cleaving the carbon-fluorine (C-F) bond, releasing a fluoride ion (F⁻). Despite the C-F bond being the strongest single bond in organic chemistry, metabolic defluorination can occur in vivo through enzymatic action. hyphadiscovery.comannualreviews.org

The metabolic fate of a fluorinated fatty acid with respect to defluorination is highly dependent on the position of the fluorine atom. nih.gov Studies comparing ω-fluorinated fatty acids showed that those with an odd number of carbons (e.g., 17-fluoroheptadecanoic acid) resulted in significant defluorination and recovery of free [18F]fluoride in tissues like bone. nih.gov In contrast, even-chain acids like 16-fluorohexadecanoic acid produced almost no free fluoride, as its end product, fluoroacetic acid, is channeled into the citric acid cycle. nih.gov

For non-terminally fluorinated compounds like this compound, defluorination pathways are less direct. The stability of the C-F bond can be compromised if metabolism introduces other functional groups nearby. For example, cytochrome P450 (CYP) enzymes can hydroxylate carbon atoms, including those bearing fluorine. annualreviews.orgfluoridealert.org This can lead to an unstable intermediate that eliminates hydrofluoric acid (HF). annualreviews.org While this is a known pathway for some fluorinated drugs, specific data on the enzymatic defluorination of this compound is limited. However, microbial systems have demonstrated a capacity to defluorinate a wide range of organofluorine compounds, including those with trifluoromethyl groups, indicating that enzymatic machinery for C-F bond cleavage exists in nature. nih.govnih.govasm.org

Biosynthetic Pathways of Naturally Occurring Fluorinated Fatty Acids (e.g., omega-Fluorofatty Acids)

While many organofluorine compounds are synthetic, a small number are produced naturally. The most well-known examples are fluoroacetate and ω-fluorinated fatty acids, found in several plant species, most notably Dichapetalum toxicarium. rsc.orgfluorideresearch.org

The biosynthesis of these natural ω-fluorofatty acids offers a fascinating example of metabolic incorporation. The process does not involve the direct fluorination of a fatty acid chain. Instead, the plant first synthesizes fluoroacetate. rsc.orgwikipedia.org This fluoroacetate is then activated to fluoroacetyl-CoA. rsc.orgfluorideresearch.org

The plant's normal fatty acid synthesis machinery then utilizes this fluoroacetyl-CoA as a "starter unit" in place of the usual acetyl-CoA. rsc.orgcore.ac.uk The fatty acid synthase elongates this fluorinated primer, adding two-carbon units from malonyl-CoA in successive cycles. This results in the formation of long-chain fatty acids where the fluorine atom is exclusively at the terminal (ω) carbon position. rsc.orgfluorideresearch.org

Analysis of the seed oil of D. toxicarium reveals a mixture of ω-fluorinated fatty acids, including ω-fluorooleic acid and ω-fluoropalmitic acid, whose chain lengths and desaturation patterns mirror those of the non-fluorinated fatty acids in the same plant. rsc.orgnih.govacs.org This strongly supports the model of fluoroacetate acting as a primer for the existing fatty acid biosynthetic pathway. rsc.org

Enzymatic Interactions and Molecular Mechanisms of 3 Fluorohexadecanoic Acid

Mechanisms of Enzyme Inhibition by Fluorinated Fatty Acids

Fluorinated fatty acids can inhibit enzymes through various mechanisms, primarily categorized as irreversible (suicide) and reversible (competitive and non-competitive) inhibition. The position of the fluorine atom on the acyl chain is a critical determinant of the type and potency of inhibition.

Suicide Enzymatic Inhibition Models

Suicide inhibition, also known as mechanism-based inactivation, is an irreversible process where the enzyme converts a seemingly harmless substrate analog into a highly reactive species that covalently binds to and inactivates the enzyme. snmjournals.org Fluorinated compounds, particularly those with fluorine at the α- or β-position to a carbonyl group, are well-suited for designing suicide inhibitors. researchgate.net The strong electron-withdrawing nature of fluorine can facilitate the formation of reactive intermediates within the enzyme's active site.

In the context of fatty acid metabolism, enzymes that catalyze reactions involving the α- or β-carbons are potential targets for suicide inhibition by appropriately fluorinated fatty acids. The mechanism often involves the enzymatic abstraction of a proton, followed by the elimination of the fluoride (B91410) ion to generate a reactive Michael acceptor. This electrophilic species can then be attacked by a nucleophilic residue in the active site, leading to a stable covalent adduct and inactivation of the enzyme. wikipedia.org While the general principles of suicide inhibition by fluorinated compounds are well-established, specific studies detailing this mechanism for 3-Fluorohexadecanoic acid are not extensively documented in the currently available literature.

Competitive and Non-Competitive Inhibition Studies

Reversible inhibition can be either competitive or non-competitive. Competitive inhibitors structurally resemble the natural substrate and compete for binding to the enzyme's active site. libretexts.org In contrast, non-competitive inhibitors bind to a different site on the enzyme (an allosteric site), causing a conformational change that reduces the enzyme's catalytic efficiency without preventing substrate binding. nih.gov

The mode of inhibition by a fluorinated fatty acid depends on its structure and the specific enzyme. A fluorinated fatty acid that closely mimics the natural substrate in shape and size but possesses altered electronic properties due to the fluorine atom might act as a competitive inhibitor. Conversely, if the fluorinated fatty acid binds to a regulatory site on the enzyme, it would likely exhibit non-competitive inhibition. Studies on various fluorinated compounds have demonstrated both types of inhibition. For instance, some fluorinated analogs act as competitive inhibitors of specific enzymes, while others have been shown to be non-competitive inhibitors. nih.govnih.gov Specific kinetic studies on this compound are required to definitively characterize its mode of reversible inhibition for various enzymes.

Specific Enzyme Target Interactions

The strategic placement of a fluorine atom in hexadecanoic acid allows for the investigation and modulation of several key enzymes in fatty acid metabolism.

Acyl-CoA Synthetase Ligand and Inhibitory Effects

Acyl-CoA synthetases (ACS) are crucial enzymes that activate fatty acids by converting them into their corresponding acyl-CoA thioesters, a prerequisite for their involvement in most metabolic pathways, including β-oxidation and lipid synthesis. wikipedia.orgwikipedia.org The inhibition of ACS can have significant effects on cellular lipid metabolism.

Interaction with Fatty Acid Desaturases as Mechanistic Probes

Fatty acid desaturases are enzymes that introduce double bonds into the acyl chains of fatty acids, playing a critical role in maintaining membrane fluidity and producing signaling molecules. wikipedia.orgdntb.gov.ua Fluorinated fatty acids have emerged as valuable mechanistic probes for studying these enzymes. The carbon-fluorine bond is strong, and its presence can influence the enzymatic desaturation process, providing insights into the reaction mechanism.

Studies have shown that the position of the fluorine atom can affect the outcome of the desaturation reaction. For example, the introduction of fluorine at specific positions can lead to the formation of altered products or inhibit the enzyme, allowing researchers to probe the stereochemistry and regiochemistry of the desaturation process. While direct studies on this compound as a probe for desaturases are limited, the principle of using fluorinated fatty acids to understand desaturase mechanisms is established.

Table 1: Potential Applications of Fluorinated Fatty Acids as Probes for Desaturases

| Application | Description |

| Mechanistic Studies | Elucidating the stereochemistry and regioselectivity of hydrogen abstraction and double bond insertion. |

| Inhibitor Development | Designing potent and specific inhibitors based on mechanistic understanding. |

| Mapping Active Sites | Using fluorinated analogs to identify key residues involved in substrate binding and catalysis. |

Modulation of Lipogenesis-Related Enzymes

Lipogenesis is the metabolic process of synthesizing fatty acids from acetyl-CoA, which are then esterified to glycerol to form triglycerides for energy storage. wikipedia.org This pathway is regulated by several key enzymes, including acetyl-CoA carboxylase (ACC) and fatty acid synthase (FAS). The inhibition of these enzymes can reduce fat accumulation.

The impact of this compound on lipogenesis-related enzymes is an area of active research. As a fatty acid analog, it could potentially influence the activity of these enzymes through feedback inhibition or by interfering with substrate binding. For instance, long-chain acyl-CoAs are known to be feedback inhibitors of ACC. uniprot.org The 3-fluoro-hexadecanoyl-CoA, the activated form of this compound, might mimic this regulatory effect. However, without specific experimental data, the precise modulatory effects of this compound on the complex and highly regulated pathway of lipogenesis remain to be fully elucidated.

Table 2: Key Enzymes in Lipogenesis Potentially Modulated by this compound

| Enzyme | Function in Lipogenesis | Potential Modulation by this compound |

| Acetyl-CoA Carboxylase (ACC) | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, the rate-limiting step in fatty acid synthesis. | Potential allosteric inhibition by its acyl-CoA derivative. |

| Fatty Acid Synthase (FAS) | A multi-enzyme complex that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. | Possible competitive inhibition or interference with substrate loading. |

Conformational Dynamics in Enzyme-Substrate Binding Mediated by Fluorine

The substitution of a hydrogen atom with a fluorine atom imparts notable changes to the conformational dynamics of the fatty acid chain, which are critical for its binding within the constrained active site of an enzyme. Many enzymes undergo conformational changes from an open to a closed state upon substrate binding, a process that can be affected by the altered physical properties of the fluorinated substrate. nih.gov

The carbon-fluorine bond is stronger and more rigid than a carbon-hydrogen bond. This increased rigidity in the alkyl chain of this compound can influence how the molecule adapts to the topography of an enzyme's binding pocket. While natural fatty acids are highly flexible, the fluorinated analog experiences restricted rotation around the C2-C3 and C3-C4 bonds. This localized rigidity can dictate a more specific orientation upon binding, potentially enhancing or diminishing the affinity depending on the architecture of the active site. For enzymes that rely on an "induced-fit" mechanism, where the substrate's binding triggers a conformational change in the enzyme, the altered dynamics of the fluorinated fatty acid can play a crucial role. nih.govresearchgate.net The inherent dynamism of enzymes, which exist as an ensemble of conformational sub-states, is key to their activity and specificity. rsc.org Mutations or ligand binding can shift the populations of these states, and a rigidified ligand like this compound may selectively bind to and stabilize a specific enzyme conformation. researchgate.netrsc.org

| Property | Standard Hydrocarbon Chain (e.g., Palmitic Acid) | Fluorinated Carbon Chain (e.g., this compound) |

| Bond Flexibility | High rotational freedom around C-C bonds. | Reduced rotational freedom, especially around the C-F bond. |

| Conformational Energy Barrier | Lower barriers, allowing for a wide range of conformations. | Higher energy barrier for certain conformations due to steric and electronic effects of fluorine. |

| Binding Pocket Adaptation | Can readily adopt bent or "U-shaped" conformations to fit into binding sites. | Bending is energetically less favorable, potentially leading to altered binding modes or steric clashes. |

| Enzyme-Substrate Complex | Promotes a flexible induced-fit interaction. | May favor a more rigid, pre-organized binding, or "conformational selection." |

Influence of Fluorine Electronegativity on Binding Affinities and Catalysis

The high electronegativity of the fluorine atom in this compound is a dominant factor in its biochemical activity. Positioned at C-3, the fluorine atom exerts a powerful electron-withdrawing inductive effect that propagates along the carbon chain. This electronic perturbation has profound consequences for catalysis, particularly in the context of β-oxidation.

The initial step of β-oxidation is catalyzed by acyl-CoA dehydrogenases (ACADs), which introduce a double bond between the α-carbon (C-2) and β-carbon (C-3) of the fatty acyl-CoA thioester. wikipedia.org This reaction proceeds via the removal of a proton from the α-carbon. wikipedia.org The electronegative fluorine at C-3 in this compound significantly increases the acidity of the α-protons, making them easier to abstract. However, the presence of fluorine on the β-carbon, where the double bond would form, can sterically and electronically hinder the catalytic process, potentially leading to potent enzyme inhibition. This dual effect highlights the complex role of fluorine in modulating enzyme catalysis. The electron-withdrawing nature of fluorine can also activate the thioester carbonyl group (once the fatty acid is converted to its CoA derivative), making it more susceptible to nucleophilic attack. nih.gov

| Feature | Consequence of Fluorine at C-3 Position |

| Inductive Effect | Strong electron withdrawal from the carbon backbone. |

| Acidity of α-Protons (C-2) | pKa is lowered, making these protons more acidic and potentially easier to remove by an enzymatic base. nih.gov |

| Carbonyl Reactivity (as Acyl-CoA) | The thioester carbonyl carbon becomes more electrophilic and susceptible to nucleophilic attack. nih.gov |

| Catalysis by Acyl-CoA Dehydrogenase | Can be inhibited; the formation of the C2-C3 double bond is electronically disfavored by the presence of the highly electronegative fluorine at C-3. |

| Enzyme Inhibition Mechanism | May act as a mechanism-based inhibitor or "suicide substrate" for enzymes involved in β-oxidation. |

Receptor Site Recognition and Bioisosteric Considerations

The concept of bioisosterism, where one atom or group of atoms is replaced by another with similar physical or chemical properties, is a cornerstone of drug design. nih.gov While fluorine is often considered a bioisostere of hydrogen due to its relatively small size, its distinct electronic properties profoundly impact molecular recognition by receptors and enzyme active sites.

In the context of this compound, replacing a hydrogen with fluorine at the C-3 position creates an analog that can be recognized by fatty acid binding proteins (FABPs) and cell surface receptors like the free fatty acid receptor 1 (FFA1/GPR40). nih.gov These receptors typically feature a binding pocket with a polar region that interacts with the carboxylic acid headgroup and a hydrophobic tunnel that accommodates the alkyl tail.

| Parameter | Palmitic Acid | This compound (Predicted Effects) |

| Size | Hydrogen at C-3 | Fluorine at C-3 (van der Waals radius: H = 1.20 Å, F = 1.47 Å) |

| Polarity at C-3 | Non-polar C-H bond | Highly polar C-F bond |

| Potential Interactions | Primarily hydrophobic/van der Waals interactions along the chain. | Potential for dipole-dipole or hydrogen bonding interactions involving fluorine. |

| Acidity (pKa) | Standard long-chain fatty acid pKa (~4.5). | Expected to be slightly more acidic due to the inductive effect of fluorine. |

| Binding Affinity | Serves as a baseline for natural ligand binding. | May be increased or decreased depending on the specific topology and electrostatic environment of the receptor's binding site. |

Advanced Analytical Techniques for Characterization and Quantification in Research

Chromatographic Separation Methods

Chromatography is a cornerstone for the analysis of fatty acids, providing the necessary separation from matrix components and other related analytes. The choice of technique is dictated by the physicochemical properties of the analyte and the objectives of the study.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for fatty acid analysis. While gas chromatography is also common, HPLC is particularly useful for separating fatty acids without the need for high temperatures, which can degrade sensitive unsaturated compounds. hplc.eu For a saturated fatty acid like 3-Fluorohexadecanoic acid, derivatization is often required to enhance detection, as the molecule lacks a strong native chromophore for UV-Vis detection. hplc.euresearchgate.net

Common derivatization strategies involve tagging the carboxylic acid group with a fluorescent moiety, such as 3-bromoacetyl coumarin or 9-fluorenylmethyl chloroformate (FMOC-CL), which allows for highly sensitive fluorescence detection. researchgate.netnih.govresearchgate.net The separation is typically achieved using a reversed-phase column, such as a C18 column.

Table 1: Illustrative HPLC Parameters for Derivatized Fatty Acid Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm) | Separates fatty acids based on hydrophobicity. |

| Mobile Phase | Gradient of Acetonitrile and Water | Elutes fatty acids with increasing organic solvent concentration. |

| Flow Rate | 1.0 mL/min | Standard flow for analytical scale columns. |

| Temperature | 30-40 °C | Ensures reproducible retention times. |

| Detection | Fluorescence Detector (Ex/Em specific to tag) | Provides high sensitivity for derivatized analytes. |

| Derivatization Agent | 3-Bromoacetyl coumarin | Adds a fluorescent tag to the carboxylic acid group for detection. nih.gov |

This approach allows for the sensitive quantification of fatty acids in various matrices.

Gas Chromatography (GC) is a powerful and widely used technique for the quantitative analysis of fatty acids. nih.govmdpi.com For GC analysis, the carboxyl group of this compound must be derivatized to increase its volatility. mdpi.comnih.gov The most common method is the conversion to its fatty acid methyl ester (FAME) using reagents like boron trifluoride in methanol (BF3/MeOH). mdpi.comnih.gov

Once derivatized, the FAME is injected into the GC system, where it is vaporized and separated on a capillary column (e.g., a polar polyethylene glycol or a nonpolar polydimethylsiloxane phase) based on its boiling point and interactions with the stationary phase. The flame ionization detector (FID) provides a robust and sensitive response proportional to the mass of carbon atoms, making it well-suited for quantifying fatty acids. nih.govijastnet.com

Table 2: Typical GC-FID Parameters for FAME Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Column | Fused silica capillary column (e.g., DB-23, 30 m x 0.25 mm) | Separates individual FAMEs based on chain length and saturation. |

| Carrier Gas | Helium or Hydrogen | Transports the vaporized sample through the column. |

| Inlet Temperature | 230-250 °C | Ensures rapid and complete vaporization of the sample. nih.gov |

| Oven Program | Temperature gradient (e.g., 160°C to 270°C) | Optimizes separation of a wide range of fatty acids. nih.gov |

| Detector | Flame Ionization Detector (FID) | Provides sensitive and linear quantification of eluted compounds. |

| Derivatization | Transesterification to Fatty Acid Methyl Esters (FAMEs) | Increases volatility for GC analysis. nih.gov |

GC-FID offers excellent resolution and is a standard method for determining the fatty acid composition of complex lipid samples.

The presence of a fluorine atom in this compound introduces unique properties that can be exploited for selective chromatographic separation. While standard C8 and C18 reversed-phase columns can be used, specialized fluorinated stationary phases offer an alternative and complementary selectivity. chromatographyonline.comresearchgate.net These phases can provide different elution orders and enhanced separation for mixtures containing both fluorinated and non-fluorinated analytes. chromatographyonline.com

The retention on fluorinated phases depends on factors like the analyte's hydrophobicity and its fluorine content. silicycle.com A molecule that is more hydrophobic and more fluorinated will generally be retained longer on a fluorinated column. silicycle.com This unique selectivity can be used to separate this compound from its non-fluorinated counterpart, hexadecanoic acid, with greater efficiency than on a traditional C18 phase. Additionally, the use of fluorinated eluents, such as trifluoroethanol, can be paired with standard reversed-phase columns to achieve fluorine-content-based separation. nih.gov

| Fluorinated Phase | this compound | Stronger retention than Hexadecanoic Acid | Specific "fluorous-fluorous" interactions between the analyte and the stationary phase enhance retention. researchgate.netsilicycle.com |

This specialized approach is particularly useful for isolating and purifying fluorinated compounds from complex reaction mixtures or biological extracts.

Mass Spectrometry-Based Characterization

Mass spectrometry (MS) is an indispensable tool for the analysis of this compound, providing definitive structural information and highly sensitive quantification. When coupled with a chromatographic separation technique, it offers unparalleled analytical power.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a highly sensitive and specific method for analyzing fatty acids directly, often without the need for derivatization. waters.com For this compound, analysis is typically performed in negative ion mode, which facilitates the deprotonation of the carboxylic acid group to form the [M-H]⁻ precursor ion. waters.com

In an LC-MS/MS experiment, the precursor ion is isolated and then fragmented through collision-induced dissociation (CID). The resulting product ions create a fragmentation pattern that is characteristic of the molecule's structure, allowing for unambiguous identification. For quantification, Multiple Reaction Monitoring (MRM) is employed, where the instrument is set to monitor a specific transition from the precursor ion to a characteristic product ion, providing excellent selectivity and low limits of detection. shimadzu.com While direct analysis is possible, derivatization can be used to improve ionization efficiency and chromatographic separation for short-chain fatty acids. nih.govshimadzu.comunimi.itmdpi.com

Table 4: Hypothetical LC-MS/MS Parameters for this compound Analysis

| Parameter | Setting | Purpose |

|---|---|---|

| Ionization Mode | Negative Electrospray Ionization (ESI-) | Efficiently generates the deprotonated [M-H]⁻ molecular ion. |

| Precursor Ion (Q1) | m/z 273.2 | Corresponds to the [M-H]⁻ of this compound (C₁₆H₃₁FO₂). |

| Product Ion (Q3) | m/z 229.2 | Hypothetical fragment corresponding to the loss of CO₂ and H₂O. |

| Collision Energy | Optimized (e.g., 15-25 eV) | Provides sufficient energy for characteristic fragmentation. |

| Analysis Mode | Multiple Reaction Monitoring (MRM) | Ensures high selectivity and sensitivity for quantification. |

This targeted approach allows for the precise measurement of this compound in complex biological matrices such as plasma or tissue extracts.

High-Resolution Mass Spectrometry (HRMS), often performed on Orbitrap or Time-of-Flight (TOF) instruments, provides highly accurate mass measurements, which are critical in metabolomics research. nih.gov This capability allows for the determination of a molecule's elemental composition with high confidence, distinguishing it from other compounds that may have the same nominal mass (isobars). nih.govresearchgate.net

In the context of studying this compound, HRMS coupled with LC (LC-HRMS) can be used to:

Confirm Identity: Accurately measure the mass of the parent ion to confirm the elemental formula C₁₆H₃₁FO₂.

Metabolite Identification: Identify potential metabolites by searching for mass shifts corresponding to expected biochemical transformations (e.g., hydroxylation, chain shortening).

Isotope Tracing: In stable isotope labeling studies (e.g., using ¹³C-glucose), HRMS can resolve and quantify the different isotopologues of this compound, providing insights into its metabolic origin and flux through various pathways. researchgate.net

Table 5: High-Resolution Mass Data for this compound

| Ion Species | Elemental Formula | Calculated Exact Mass | Required Mass Resolution |

|---|---|---|---|

| [M-H]⁻ | C₁₆H₃₀FO₂⁻ | 273.22351 | > 5,000 |

| [M+H]⁺ | C₁₆H₃₂FO₂⁺ | 275.23811 | > 5,000 |

| [M+Na]⁺ | C₁₆H₃₁FO₂Na⁺ | 297.21995 | > 5,000 |

The precision of HRMS is essential for untargeted metabolomics workflows aimed at discovering the biochemical roles and metabolic fate of fluorinated fatty acids in biological systems. mdpi.comresearchgate.net

Analysis of Metabolites and Transformation Products

The analysis of metabolites and transformation products of this compound is crucial for understanding its biological fate and potential environmental impact. Biotransformation can alter the compound's properties, potentially leading to metabolites with different toxicological profiles. Advanced analytical techniques, primarily liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), are essential for the identification and quantification of these products in complex biological and environmental matrices.

In biological systems, fatty acids undergo metabolism through various pathways. For fluorinated fatty acids like this compound, expected biotransformation pathways include omega-oxidation, followed by sequential beta-oxidation, and conjugation reactions. The primary metabolic pathways for per- and polyfluoroalkyl substances (PFAS), a broad class of fluorinated compounds, often involve glucuronidation, sulfation, dealkylation, and oxidation. nih.gov These enzymatic processes aim to increase the water solubility of the compound to facilitate its excretion. nih.gov

The identification of these transformation products typically involves nontargeted screening approaches using LC-HRMS. nih.govmdpi.com This allows for the detection of a wide range of potential metabolites without the need for authentic reference standards for each one. By comparing samples from exposed and control systems, unique metabolic features can be identified. The subsequent structural elucidation relies on the interpretation of mass spectral data, including accurate mass measurements and fragmentation patterns.

Common transformation reactions for compounds like this compound in biological systems can include:

Hydroxylation: Introduction of a hydroxyl (-OH) group, often at the omega-carbon.

Dehydrogenation: Formation of a double bond.

Conjugation: Attachment of endogenous molecules like glucuronic acid or sulfate to increase water solubility.

Chain shortening: Removal of two-carbon units via beta-oxidation, which may be inhibited or altered by the presence of the fluorine atom.

The table below summarizes potential transformation products of this compound that could be identified using these advanced analytical methods.

| Transformation Pathway | Potential Product | Analytical Significance |

| Oxidation | Hydroxylated this compound | Indicates Phase I metabolism. |

| Conjugation | 3-Fluorohexadecanoyl glucuronide | A major Phase II metabolite, indicating detoxification. |

| Conjugation | 3-Fluorohexadecanoyl sulfate | An alternative Phase II metabolite. |

| Beta-oxidation | 3-Fluorotetradecanoic acid | Suggests metabolic breakdown of the fatty acid chain. |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Fluorine-Containing Compounds

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful and indispensable tool for the structural elucidation and quantification of fluorine-containing compounds like this compound. nih.govdiva-portal.org The presence of the fluorine atom provides a unique spectroscopic handle that is exploited in various NMR techniques.

Fluorine-19 Nuclear Magnetic Resonance (¹⁹F-NMR) for Quantitative and Structural Analysis

Fluorine-19 (¹⁹F) is an ideal nucleus for NMR spectroscopy due to its 100% natural abundance, high gyromagnetic ratio, and a nuclear spin of ½, which results in sharp signals. acgpubs.orgchemrxiv.org These properties make ¹⁹F-NMR a highly sensitive technique for both qualitative and quantitative analysis. acgpubs.org

One of the most significant advantages of ¹⁹F-NMR is its wide range of chemical shifts, which are highly sensitive to the local electronic environment of the fluorine atom. chemrxiv.org This large spectral dispersion minimizes signal overlap, even in complex mixtures, making it a powerful tool for identifying and quantifying fluorinated compounds. nih.govrsc.org

For quantitative ¹⁹F-NMR (qNMR), precise and accurate results can be obtained by carefully controlling experimental parameters such as the relaxation delay, pulse angle, and spectral width. diva-portal.orgchemrxiv.org The off-resonance effect, which can arise from the wide chemical shift dispersion, must be considered to ensure uniform excitation of all signals of interest. acgpubs.org The use of an internal standard with a known concentration allows for the accurate determination of the concentration of this compound in a sample.

The ¹⁹F-NMR spectrum of this compound is expected to show a characteristic signal, the chemical shift of which is indicative of the fluorine atom's position on the alkyl chain. The coupling between the fluorine nucleus and adjacent protons (²JHF and ³JHF) will result in a splitting of this signal, providing further structural information.

| Parameter | Significance in ¹⁹F-NMR | Application to this compound |

| Chemical Shift (δ) | Highly sensitive to the electronic environment. | The specific chemical shift confirms the presence of fluorine at the C-3 position. |

| Integration | Proportional to the number of fluorine nuclei. | Used for quantitative analysis to determine the concentration. |

| Coupling Constants (J) | Provides information on through-bond connectivity to neighboring protons. | The multiplicity of the ¹⁹F signal reveals the number of adjacent protons. |

| Relaxation Delay (d1) | Crucial for accurate quantification. | Must be set to at least 5 times the longest T1 relaxation time. |

Proton (¹H) and Carbon-13 (¹³C) NMR for Structural Confirmation

While ¹⁹F-NMR is specific to the fluorine atom, Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are essential for elucidating the complete structure of this compound. researchgate.netscielo.br

In the ¹H-NMR spectrum, the protons on the carbon atom bearing the fluorine (H-3) and the adjacent methylene (B1212753) protons (H-2 and H-4) will exhibit characteristic splitting patterns due to heteronuclear coupling with the ¹⁹F nucleus (¹H-¹⁹F coupling). walisongo.ac.id For instance, the signal for the proton at the C-3 position would be split into a doublet of triplets. This coupling information is invaluable for confirming the exact location of the fluorine substituent along the fatty acid chain. The signals for other protons in the long alkyl chain will appear in the typical upfield region of the spectrum. researchgate.netresearchgate.net

The ¹³C-NMR spectrum provides information about the carbon skeleton. The presence of the electronegative fluorine atom causes a significant downfield shift for the carbon it is directly attached to (C-3). Furthermore, the signal for C-3, as well as for the adjacent carbons (C-2 and C-4), will be split into doublets due to ¹³C-¹⁹F coupling (¹JCF, ²JCF, and ³JCF). walisongo.ac.id These coupling constants are highly informative for structural assignment. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. organicchemistrydata.org

Two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) can be used to correlate the ¹H, ¹³C, and even ¹⁹F signals, providing unambiguous confirmation of the entire molecular structure. scielo.brmagritek.com

The following table provides hypothetical NMR data for this compound based on general principles.

| Nucleus | Position | Expected Chemical Shift (ppm) | Expected Multiplicity / Coupling |

| ¹H | H-2 | ~2.5 | Doublet of triplets (dt) |

| ¹H | H-3 | ~4.5 | Doublet of multiplets (dm) |

| ¹H | H-16 (CH₃) | ~0.9 | Triplet (t) |

| ¹³C | C-1 (COOH) | ~175 | Singlet (s) |

| ¹³C | C-2 | ~40 | Doublet (d, due to ²JCF) |

| ¹³C | C-3 | ~90 | Doublet (d, due to ¹JCF) |

| ¹⁹F | F-3 | ~-200 | Doublet of triplets (dt) |

Use of NMR in Enzyme-Inhibitor Interaction Studies

NMR spectroscopy, particularly ¹⁹F-NMR, is a powerful technique for studying the interactions between fluorinated inhibitors and their target enzymes. nih.gov This method can provide detailed information about the binding event, the conformation of the inhibitor in the active site, and the nature of the enzyme-inhibitor complex.

The high sensitivity and low background signal of ¹⁹F-NMR make it an excellent tool for screening potential inhibitors and characterizing their binding. nih.gov When this compound binds to an enzyme, changes in the chemical environment of the fluorine atom can lead to significant changes in its ¹⁹F-NMR signal. These changes can manifest as a shift in the resonance frequency, a broadening of the signal, or the appearance of new signals corresponding to the bound state.

By monitoring these changes, it is possible to determine binding affinities (Kd) and to study the kinetics of the interaction. Furthermore, if the inhibitor forms a covalent bond with the enzyme, a new, distinct signal for the enzyme-inhibitor adduct will appear in the ¹⁹F-NMR spectrum. This allows for the direct observation of the covalent modification of the enzyme. nih.gov

In cases where the structure of the enzyme is known, transferred Nuclear Overhauser Effect (trNOE) experiments can be used to determine the conformation of the bound inhibitor. This provides valuable structural insights that can guide the design of more potent and selective inhibitors. The use of fluorinated substrates or inhibitors allows for the direct monitoring of enzymatic reactions and the characterization of reaction intermediates. nih.gov

Biological Roles and Physiological Research Implications of 3 Fluorohexadecanoic Acid Analogues

Modulation of Cellular Lipid Profiles and Homeostasis

Fatty acids are fundamental components of cellular lipids, playing crucial roles in membrane structure, energy storage, and signaling. The incorporation of a fluorinated fatty acid like 3-Fluorohexadecanoic acid into cellular lipid pools could significantly modulate lipid profiles and disrupt homeostasis.

Studies on the effects of fluoride (B91410) and other fluorinated compounds on lipid metabolism provide insights into these potential modulations. For instance, long-term exposure to fluoride has been shown to alter the lipid composition of liver cells in animal models. nih.gov Research has indicated that high doses of fluoride can lead to a decrease in total phospholipid content, affecting key components like phosphatidylethanolamine (B1630911) (PE), phosphatidylcholine (PC), and phosphatidylserine (B164497) (PS). nih.gov Furthermore, changes in the fatty acid composition of these phospholipids (B1166683) have been observed, with a decrease in polyunsaturated fatty acids and an increase in saturated fatty acids. nih.gov Such alterations can impact the fluidity and function of cellular membranes.

The table below summarizes findings from a study on the effects of long-term fluoride treatment on the fatty acid composition of phosphatidylethanolamine and phosphatidylcholine in rat liver, illustrating the potential impact on lipid profiles.

| Fatty Acid | Phosphatidylethanolamine (% of Total Fatty Acids) | Phosphatidylcholine (% of Total Fatty Acids) |

|---|---|---|

| Palmitic acid (16:0) | Increased | Increased |

| Stearic acid (18:0) | Increased | Increased |

| Arachidonic acid (20:4) | Decreased | Decreased |

| Docosahexaenoic acid (22:6) | Decreased | Decreased |

This table illustrates the observed shifts in fatty acid composition in response to fluoride exposure, suggesting that fluorinated compounds can influence lipid homeostasis. nih.gov

The introduction of this compound could lead to similar or unique alterations in cellular lipid profiles, making it a valuable tool for studying the intricacies of lipid homeostasis and the pathological consequences of its disruption.

Impact on Cellular Energy Dynamics and Metabolic Flux

Fatty acids are a primary source of energy for many cell types, undergoing β-oxidation to produce acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle to generate ATP. The fluorine atom in this compound could significantly impact these energy-producing pathways.

Fluorinated analogues of metabolic intermediates are known to act as inhibitors of key enzymes. For example, fluoroacetate (B1212596), a simple fluorinated compound, is converted in vivo to fluorocitrate, which is a potent inhibitor of aconitase, a key enzyme in the TCA cycle. This inhibition effectively halts cellular respiration and ATP production. It is plausible that the metabolism of this compound could lead to the formation of inhibitory metabolites that disrupt cellular energy dynamics.

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions in a biological system. creative-proteomics.com By using isotope-labeled substrates, MFA can trace the flow of atoms through metabolic pathways, providing a detailed picture of cellular metabolism. nih.gov Applying MFA to cells treated with this compound could elucidate its precise impact on metabolic pathways, including fatty acid oxidation, glycolysis, and the TCA cycle.

The following table demonstrates the impact of inhibiting fatty acid oxidation on ATP production in cancer cells, which could be analogous to the potential effects of a metabolically disruptive fluorinated fatty acid.

| Cell Line | Inhibitor of Fatty Acid Oxidation | Effect on ATP Production |

|---|---|---|

| Pancreatic Cancer Cells | Trimetazidine | Decreased |

| Normal Pancreatic Cells | Trimetazidine | No significant change |

This table highlights the dependence of certain cancer cells on fatty acid oxidation for energy, a pathway that could be targeted by fluorinated fatty acid analogues.

Research into Its Role in Biological Defense Mechanisms

Fatty acids and their derivatives are known to possess antimicrobial properties, acting as a component of the innate immune system in many organisms. nih.gov The mechanism of action often involves the disruption of bacterial cell membranes.

While there is no specific research on the antimicrobial activity of this compound against Aspergillus flavus, studies on other fatty acids provide a basis for investigation. Various fatty acids have demonstrated inhibitory effects against a range of microorganisms. For example, caprylic acid is used as a bactericide and fungicide. The introduction of a fluorine atom could enhance the antimicrobial potency of hexadecanoic acid or alter its spectrum of activity. Research has been conducted on compounds isolated from Aspergillus flavus that show antibacterial potential, though this compound has not been identified among them. youtube.com

The table below provides examples of the antimicrobial activity of different fatty acids.

| Fatty Acid | Target Microorganism | Observed Effect |

|---|---|---|

| cis-6-Hexadecenoic acid | Staphylococcus aureus | Bactericidal |

| Caprylic acid | Various bacteria and fungi | Inhibitory |

| Lauric acid | Gram-positive bacteria | Inhibitory |

This table showcases the antimicrobial potential of various fatty acids, suggesting a possible area of investigation for this compound. nih.govnih.gov

In plants, fatty acids and their derivatives are crucial signaling molecules in defense responses against pathogens and in mediating interactions with symbiotic microbes. nih.gov For example, jasmonic acid, a fatty acid-derived hormone, is a key regulator of plant defense against herbivores and certain pathogens.

Plants produce a vast array of secondary metabolites to defend themselves, and some of these are derived from fatty acid metabolism. The presence of a fluorinated fatty acid in the environment, or its potential synthesis by a plant or microbe, could have significant effects on these interactions. It could act as a signaling mimic or antagonist, or as a direct defense compound. For instance, hexanoic acid has been shown to prime plant defense responses. nih.gov The unique properties of this compound could make it a valuable tool for dissecting the complex signaling networks that govern plant-microbe interactions.

Investigation of Signaling Pathway Modulation by Fluorinated Fatty Acids

Fatty acids are not just structural components and energy sources; they are also important signaling molecules that can modulate various intracellular signaling pathways. nih.gov They can act as second messengers or influence the activity of key signaling proteins.

Pathways such as the protein kinase C (PKC) and nuclear factor-kappa B (NF-κB) signaling cascades are known to be influenced by fatty acids. nih.gov PKC enzymes are involved in a wide range of cellular processes, and their activity can be modulated by diacylglycerol, which contains fatty acid chains. The NF-κB pathway is a central regulator of inflammation and immunity, and its activity can be influenced by the cellular lipid environment.

The incorporation of this compound into cellular lipids could alter the generation of lipid-derived second messengers or directly interact with signaling proteins, thereby modulating these pathways. This makes fluorinated fatty acids like this compound potentially powerful tools for studying and manipulating cellular signaling events.

Structure Activity Relationship Studies and Derivatization in Research

Systematic Modification of Fluorine Position and Number within the Fatty Acid Chain

The biological fate and activity of a fluorinated fatty acid are highly dependent on the position and number of fluorine atoms along the alkyl chain. Systematic studies involving positional isomers of fluoro-fatty acids have revealed critical structure-activity relationships (SAR).

Placing a fluorine atom at different positions on the hexadecanoic acid backbone can dramatically alter its metabolism. For instance, fluorination at the alpha-position (C-2), as seen in 2-fluorohexadecanoic acid, can lead to the inhibition of acyl-CoA synthetase, the enzyme responsible for the initial activation of fatty acids before they enter metabolic pathways. medchemexpress.comresearchgate.net In contrast, fluorination at the beta-position (C-3), as in the titular 3-Fluorohexadecanoic acid, is expected to directly inhibit β-oxidation, the primary pathway for fatty acid degradation. wikipedia.orgabcam.com

Fluorination at the terminal (ω) position, such as in 16-fluorohexadecanoic acid, allows the fatty acid to enter the β-oxidation spiral. taylorandfrancis.com The metabolic outcome then depends on the "odd-even rule" of fatty acid chains. The β-oxidation of even-numbered fatty acid chains like 16-fluorohexadecanoic acid ultimately produces [18F]fluoroacetic acid, which can enter the citric acid cycle. taylorandfrancis.comddtjournal.com Conversely, odd-numbered chains like 17-fluoroheptadecanoic acid yield β-[18F]fluoropropionic acid, which is readily dehalogenated to release free fluoride (B91410). ddtjournal.com This differential metabolism based on fluorine's position is a key principle exploited in the design of metabolic probes.

Increasing the number of fluorine atoms further modifies properties. The synthesis of compounds like 6,6,16-trifluorohexadecanoic acid has been explored to create metabolically blocked tracers. The gem-difluoro group (CF2) is designed to act as a robust block to β-oxidation, while the terminal fluorine can be used for radiolabeling, for example with fluorine-18 (B77423). researchgate.net

Table 1: Impact of Fluorine Position on the Metabolism of Long-Chain Fatty Acids

| Compound Name | Position of Fluorine | Primary Metabolic Consequence |

|---|---|---|

| 2-Fluorohexadecanoic acid | C-2 (α-position) | Inhibition of acyl-CoA synthetase. medchemexpress.com |

| This compound | C-3 (β-position) | Predicted to inhibit β-oxidation. wikipedia.org |

| 16-Fluorohexadecanoic acid | C-16 (ω-position) | Undergoes β-oxidation to yield fluoroacetic acid. taylorandfrancis.comddtjournal.com |

| 17-Fluoroheptadecanoic acid | C-17 (ω-position) | Undergoes β-oxidation to yield fluoropropionic acid, followed by defluorination. ddtjournal.com |

| 6,6,16-Trifluorohexadecanoic acid | C-6 (gem-difluoro), C-16 | Gem-difluoro group blocks β-oxidation. researchgate.net |

Synthesis and Evaluation of Branched-Chain Fluorinated Fatty Acid Analogues

To further modulate metabolic stability, researchers have synthesized fluorinated fatty acids that also contain branched chains, typically methyl groups. Branching, particularly at the β-position (C-3), is known to inhibit β-oxidation. snmjournals.org Combining this strategy with fluorination allows for the fine-tuning of a compound's biological residence time and uptake characteristics, which is particularly useful for developing imaging agents.

For example, studies have compared the biological distribution of ω-fluorinated fatty acids with and without methyl branches. The introduction of a methyl group at the 3- or 5-position of a fluoroheptadecanoic acid chain significantly alters its myocardial uptake and clearance kinetics. nih.gov In one comparative study, 3-methyl-17-[18F]fluoroheptadecanoic acid (3-MFHA) showed lower initial myocardial uptake compared to its straight-chain counterpart, 16-[18F]fluoropalmitic acid (FPA), but exhibited longer retention. nih.gov An analogue with branching at a different position, 5-methyl-17-[18F]fluoroheptadecanoic acid (5-MFHA), displayed uptake and washout rates intermediate between FPA and 3-MFHA. nih.gov These findings demonstrate that both the presence and the position of the methyl branch are critical determinants of biological behavior.

The synthesis of these complex analogues often involves multi-step procedures, starting from precursors that are assembled and then fluorinated, often via nucleophilic substitution of a leaving group like a tosylate or bromide. researchgate.net

Table 2: Comparative Myocardial Uptake of Branched-Chain vs. Straight-Chain ω-[18F]Fluorofatty Acids in Rats

| Compound | Branch Position | Myocardial Uptake (%ID/g) |

|---|---|---|

| 16-[18F]Fluoropalmitic acid (FPA) | None | 3.45 |

| 3-Methyl-17-[18F]fluoroheptadecanoic acid (3-MFHA) | C-3 | 1.58 |

| 5-Methyl-17-[18F]fluoroheptadecanoic acid (5-MFHA) | C-5 | 2.64 |

Data sourced from a comparative biological evaluation study. nih.gov

Conjugation and Esterification Strategies for Modified Biological Interactions

The carboxylic acid group of this compound and related compounds provides a convenient chemical handle for derivatization through conjugation or esterification. These strategies are employed to modify the molecule's biological interactions, improve cellular uptake, or target it to specific tissues or proteins.

Esterification is a common strategy to create prodrugs. By converting the polar carboxylic acid to a less polar ester, the molecule's lipophilicity is increased, which can enhance its ability to cross cell membranes. Once inside the cell, endogenous esterase enzymes can hydrolyze the ester bond, releasing the active fluorinated fatty acid. This approach has been successfully used for nucleoside analogues, where esterification with fatty acids significantly improved cellular uptake. mdpi.comnih.gov Studies with fluorescently-labeled fatty acyl conjugates have confirmed that longer lipid chains lead to higher cellular accumulation. mdpi.comnih.gov

Conjugation involves covalently linking the fluorinated fatty acid to another functional molecule, such as a peptide, a protein, or a chelating agent for radiometals. hyphadiscovery.com This creates a new chemical entity with combined properties. For example, conjugating fluorinated fatty acids to chelators has been explored to develop novel PET imaging agents, combining the metabolic properties of the fatty acid with the imaging capabilities of a radiometal like Gallium-68. nih.gov The synthesis often involves activating the carboxylic acid and reacting it with an amine group on the target molecule to form a stable amide bond. nih.gov

Use of Fluorinated Fatty Acids as Mechanistic Probes in Enzymology

Fluorinated fatty acids are invaluable tools for studying the mechanisms of enzymes involved in lipid metabolism. The high strength of the C-F bond makes it resistant to cleavage, allowing it to act as a metabolic block. By strategically placing a fluorine atom at a position that is normally acted upon by an enzyme, researchers can inhibit the enzyme and study the consequences.

A key application is the study of β-oxidation. abcam.comaocs.org The process of β-oxidation involves a sequence of four enzymatic reactions that occur at the β-carbon (C-3) of the fatty acyl-CoA. wikipedia.org A compound like this compound, with a fluorine atom at this critical position, is designed to be a "suicide substrate" or a potent inhibitor of one of the β-oxidation enzymes, likely enoyl-CoA hydratase or 3-hydroxyacyl-CoA dehydrogenase, thereby halting the metabolic spiral. This allows for the study of the flux control of this important energy-producing pathway. nih.gov

Similarly, fluorinated fatty acids have been used as mechanistic probes for desaturase enzymes, which introduce double bonds into fatty acid chains. mdpi.com The presence of a fluorine atom near the site of desaturation can alter the enzyme's processing of the substrate, providing insights into the reaction mechanism. Furthermore, fluorinated analogues are used to probe the activity of other enzymes like lipases and cytochrome P450s, which can catalyze a variety of reactions on fatty acid substrates. nih.gov

Conceptual Applications of Fluorine in Bioisosteric Design for Chemical Biology Research

The use of fluorine in designing molecules like this compound is a prime example of bioisosterism. Bioisosterism is a strategy in drug design where a functional group in a lead compound is replaced by another group with similar physical or chemical properties to enhance desired properties while minimizing undesirable ones. drugdesign.org

Fluorine is often used as a bioisostere for a hydrogen atom . u-tokyo.ac.jp Although slightly larger (van der Waals radius of 1.35 Å for F vs. 1.2 Å for H), the substitution is sterically conservative. u-tokyo.ac.jp However, the electronic effect is profound. Fluorine's high electronegativity can alter the acidity (pKa) of nearby functional groups, influence molecular conformation, and create new, favorable interactions with a target protein, such as hydrogen bonds or dipole-dipole interactions. nih.gov

Beyond single-atom replacement, entire functional groups can be swapped. For instance, the carboxylic acid group of a fatty acid can be replaced by bioisosteric mimics such as a tetrazole or a sulfonic acid. nih.govnih.gov These groups replicate the acidic nature and negative charge of the carboxylate at physiological pH, potentially improving bioavailability or modifying target interactions. Studies on other fatty acid derivatives have shown that such bioisosteric replacements can maintain or even improve biological activity. nih.govnih.gov

Q & A

Q. Which computational models best predict the interactions of this compound with lipid bilayers or protein targets?

- Modeling Approaches : Molecular dynamics (MD) simulations with force fields (e.g., CHARMM36) parameterized for fluorinated carbons can elucidate membrane penetration depths. Docking studies (e.g., AutoDock Vina) assess binding affinities to peroxisome proliferator-activated receptors (PPARs), which are implicated in fluorinated fatty acid toxicity .

- Validation : Compare simulation results with experimental data from surface plasmon resonance (SPR) or fluorescence anisotropy assays measuring membrane partitioning .

Data Contradiction and Research Gaps

Q. Why do bioaccumulation factors (BAFs) for this compound vary significantly across species and ecosystems?

- Analysis : Variations may stem from differences in trophic transfer efficiency (e.g., aquatic vs. terrestrial food webs) or species-specific expression of fatty acid-binding proteins (FABPs). Conduct comparative studies using isotopic tracing in model organisms (e.g., zebrafish, rodents) under controlled exposure regimes .

- Mitigation : Use probabilistic models to account for lipid content, metabolic rates, and environmental concentrations when extrapolating BAFs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products